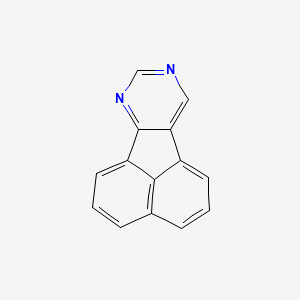

Acenaphtho(1,2-d)pyrimidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

34773-09-6 |

|---|---|

Molecular Formula |

C14H8N2 |

Molecular Weight |

204.23 g/mol |

IUPAC Name |

11,13-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10,12,14-octaene |

InChI |

InChI=1S/C14H8N2/c1-3-9-4-2-6-11-13(9)10(5-1)12-7-15-8-16-14(11)12/h1-8H |

InChI Key |

SQMMLRRTYISLQM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=CN=CN=C4C3=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Acenaphtho 1,2 D Pyrimidine and Its Derivatives

Classical Synthetic Routes

Traditional methods for constructing the acenaphtho(1,2-d)pyrimidine skeleton often involve sequential reactions, building the molecule in a stepwise fashion.

Cyclization Reactions for Pyrimidine (B1678525) Ring Formation

A critical step in the synthesis of this compound is the cyclization reaction that forms the pyrimidine ring. ontosight.ai This is often achieved through the condensation of a 1,2-dicarbonyl compound, such as acenaphthenequinone (B41937), with a nitrogen-containing reagent like urea (B33335). ontosight.ai The reaction involves the formation of new carbon-nitrogen bonds, leading to the fused heterocyclic system. The efficiency of these cyclization reactions can be influenced by various factors, including the choice of reactants, solvent, and reaction conditions. In broader pyrimidine synthesis, cyclization can also be achieved through intramolecular nucleophilic attack, often following an initial condensation or rearrangement step. nih.gov

Modern and Efficient Synthetic Approaches

In recent years, there has been a significant shift towards the development of more efficient and sustainable methods for synthesizing this compound and its analogs. These modern approaches prioritize atom economy, reduced reaction times, and milder conditions.

Multicomponent Reaction (MCR) Strategies for this compound Analogues

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all the reactants, have emerged as a powerful tool for the synthesis of complex molecules like this compound analogues. researchgate.net These one-pot syntheses offer significant advantages over traditional multi-step methods, including simplicity, efficiency, and the generation of molecular diversity. researchgate.netmdpi.com

Several MCR strategies have been developed for the synthesis of various acenaphtho-fused heterocyclic systems. For instance, a one-pot, four-component reaction of 1,1-bis(methylthio)-2-nitroethene, various amines, and acenaphthoquinone has been utilized to synthesize dihydro-8H-acenaphtho[1',2':4,5]pyrrolo[1,2-a]imidazole-diol derivatives in good to high yields. nih.gov Similarly, 8-aryl-7H-acenaphtho[1,2-d]imidazole derivatives have been synthesized through a multicomponent reaction of acenaphthylene-1,2-dione and aromatic aldehydes with ammonium (B1175870) acetate, catalyzed by ferric hydrogensulfate. dntb.gov.uaresearchgate.net Another example involves the three-component reaction of acenaphthoquinone, barbituric acid or its derivatives, and arylamines to produce acenaphthoindolopyrimidine derivatives. nih.gov

The following table summarizes various multicomponent reactions used to synthesize acenaphtho-fused pyrimidine and imidazole (B134444) derivatives:

| Reactants | Product | Catalyst/Conditions | Reference |

| Acenaphthoquinone, Barbituric acid/Thiobarbituric acid/N,N-dimethyl barbituric acid, Arylamines | Acenaphthoindolopyrimidine derivatives | Catalyst-free, Ethanol | nih.gov |

| Acenaphthylene-1,2-dione, Aromatic aldehydes, Ammonium acetate | 8-aryl-7H-acenaphtho[1,2-d]imidazole derivatives | Ferric hydrogensulfate, Ethanol, Reflux | researchgate.net |

| 1,1-bis(methylthio)-2-nitroethene, Amines, Acenaphthoquinone | dihydro-8H-acenaphtho[1',2':4,5]pyrrolo[1,2-a]imidazole-diol derivatives | Catalyst-free, Ethanol, Reflux | nih.gov |

Catalyst-Free and Mild Reaction Conditions in this compound Synthesis

A significant advancement in the synthesis of this compound derivatives is the development of catalyst-free and mild reaction conditions. These methods are environmentally friendly and often lead to high yields and simple work-up procedures.

A notable example is the one-pot, three-component synthesis of acenaphthoindolopyrimidine derivatives from acenaphthoquinone, barbituric acid or its derivatives, and arylamines in ethanol. nih.gov This reaction proceeds smoothly without the need for a catalyst, offering a green and efficient route to these compounds. nih.gov Similarly, the synthesis of dihydro-8H-acenaphtho[1',2':4,5]pyrrolo[1,2-a]imidazole-diol derivatives via a four-component reaction is also achieved under catalyst-free conditions in refluxing ethanol. nih.gov The absence of a catalyst simplifies the purification process and reduces chemical waste. nih.govnih.gov

The following table highlights examples of catalyst-free synthesis of acenaphtho-fused heterocyclic compounds:

| Reactants | Product | Conditions | Reference |

| Acenaphthoquinone, Barbituric acid/Thiobarbituric acid/N,N-dimethyl barbituric acid, Arylamines | Acenaphthoindolopyrimidine derivatives | Ethanol, Gentle heating | nih.gov |

| 1,1-bis(methylthio)-2-nitroethene, Amines, Acenaphthoquinone | Dihydro-8H-acenaphtho[1',2':4,5]pyrrolo[1,2-a]imidazole-diol derivatives | Ethanol, Reflux | nih.gov |

| 1,1-bis(methylthio)-2-nitroethylene, NH2NH2·H2O, Aryl aldehydes, Malononitrile | Poly-substituted pyrazolyl-1,2-diazepine derivatives | Ethanol, Room temperature | rsc.org |

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has become an increasingly popular technique in organic chemistry due to its ability to significantly reduce reaction times, increase product yields, and often lead to cleaner reactions. researchgate.netyoutube.com This technology has been successfully applied to the synthesis of various pyrimidine-containing heterocyclic systems.

For example, a microwave-assisted, one-pot synthesis of pyrimido[1,2-a]pyrimidines has been reported, involving the condensation of 2-aminopyrimidine, aromatic aldehydes, and active methylene (B1212753) reagents. rsc.org Another study describes a microwave-assisted one-pot, three-component reaction for the synthesis of 5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives in excellent yields. clockss.org In the context of imidazo[1,2-a]pyrimidine (B1208166) derivatives, a sequential two-step, one-pot, multicomponent reaction under microwave irradiation has been developed, providing moderate to good yields of the target compounds. nih.gov These examples demonstrate the potential of microwave irradiation as a green and efficient tool for the rapid synthesis of pyrimidine-based scaffolds. rsc.orgclockss.orgnih.gov

Ultrasonic-Assisted Synthetic Methods

The application of ultrasonic irradiation in organic synthesis has gained considerable traction as a green and efficient alternative to conventional heating methods. echemcom.comnih.gov This technique, known as sonochemistry, utilizes the phenomenon of acoustic cavitation to generate localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates, higher yields, and often shorter reaction times. rsc.org While specific literature on the ultrasonic-assisted synthesis of acenaphtho[1,2-d]pyrimidine is not abundant, the general principles of sonochemical synthesis of pyrimidine derivatives can be applied to this specific scaffold. researchgate.netnih.gov

The primary advantages of employing ultrasound in the synthesis of pyrimidine-based heterocycles include operational simplicity, reduced energy consumption, and the ability to conduct reactions at ambient temperatures. researchgate.net These methods are often part of multicomponent reactions, which contribute to their efficiency by combining several synthetic steps into a single operation. nih.gov

A plausible sonochemical approach to acenaphtho[1,2-d]pyrimidine would involve the condensation of a suitable 1,2-dicarbonyl compound, namely acenaphthenequinone, with a reagent providing the N-C-N fragment of the pyrimidine ring, such as urea, thiourea, or guanidine. The reaction would likely be carried out in a suitable solvent and potentially in the presence of a catalyst, with the reaction vessel immersed in an ultrasonic bath. nih.gov The ultrasonic waves would facilitate the intimate mixing of reactants and provide the energy required for the cyclization and subsequent dehydration steps, leading to the formation of the fused heterocyclic system.

The use of a recyclable catalyst, such as certain nanoparticles, in conjunction with ultrasonic irradiation can further enhance the environmental friendliness and cost-effectiveness of the synthesis. nih.gov Comparative studies between conventional heating, microwave-assisted synthesis, and ultrasonic methods for other pyrimidine derivatives have often demonstrated that while microwave irradiation might lead to the highest yields in some cases, sonication offers a balance of good yields, significantly reduced reaction times, and simpler experimental setups. rsc.org

Precursors and Key Building Blocks in Acenaphtho[1,2-d]pyrimidine Chemistry

The construction of the acenaphtho[1,2-d]pyrimidine scaffold relies on the strategic combination of key precursors that provide the acenaphthene (B1664957) and pyrimidine moieties. The most fundamental and widely utilized precursor for the acenaphthene portion is acenaphthenequinone (also known as acenaphthylene-1,2-dione). nih.govresearchgate.net This 1,2-dicarbonyl compound provides the necessary electrophilic centers for the condensation reaction that forms the fused pyrimidine ring.

The pyrimidine ring is typically formed through the reaction of acenaphthenequinone with a binucleophilic reagent containing the N-C-N unit. Common reagents for this purpose include:

Urea: Reacts with acenaphthenequinone to form the 2,4-dihydroxypyrimidine-fused system.

Thiourea: Leads to the formation of the corresponding 2-thioxo-pyrimidine derivative. mdpi.com

Guanidine: Results in the synthesis of 2-aminopyrimidine-fused acenaphthene systems.

The choice of this second precursor directly influences the initial substitution pattern on the pyrimidine ring of the final acenaphtho[1,2-d]pyrimidine derivative. For instance, the synthesis of various fused pyrimidine systems often starts with the reaction of a 1,3-dicarbonyl compound or its equivalent with these N-C-N containing nucleophiles. nih.gov

In addition to these primary building blocks, the synthesis of more complex derivatives can involve multicomponent reactions where other precursors are introduced. For example, the synthesis of related acenaphtho-fused imidazoles involves the reaction of acenaphthenequinone with an aldehyde and a source of ammonia, such as ammonium acetate. researchgate.net This highlights the versatility of acenaphthenequinone as a starting material for a range of fused heterocyclic systems.

Below is a table summarizing the key precursors for the synthesis of the acenaphtho[1,2-d]pyrimidine core.

| Precursor Role | Key Building Block | Resulting Feature in Acenaphtho[1,2-d]pyrimidine |

| Acenaphthene moiety | Acenaphthenequinone | The fused acenaphthene ring system |

| Pyrimidine ring source | Urea | Dihydroxypyrimidine moiety |

| Pyrimidine ring source | Thiourea | Thioxopyrimidine moiety |

| Pyrimidine ring source | Guanidine | Aminopyrimidine moiety |

Derivatization and Functionalization Strategies of the Acenaphtho[1,2-d]pyrimidine Scaffold

Once the core acenaphtho[1,2-d]pyrimidine scaffold is synthesized, its chemical properties can be further modified through various derivatization and functionalization reactions. These modifications are crucial for tuning the electronic, steric, and ultimately, the biological properties of the molecule. The reactivity of the scaffold is influenced by the electron-deficient nature of the pyrimidine ring and the electron-rich character of the acenaphthene part.

Substitution Reactions:

Nucleophilic Substitution: The pyrimidine ring, especially when substituted with good leaving groups like halogens, is susceptible to nucleophilic aromatic substitution (SNAr). For instance, a chloro-substituted acenaphtho[1,2-d]pyrimidine could react with various nucleophiles such as amines, alkoxides, or thiolates to introduce new functional groups. nih.gov In related fused pyrimidine systems, the displacement of a chloro group by amines is a common strategy to build molecular diversity. researchgate.net The reactivity of different positions on the pyrimidine ring towards nucleophiles can be influenced by the presence of other substituents and the reaction conditions. rsc.org

Electrophilic Substitution: The acenaphthene part of the molecule is more prone to electrophilic substitution reactions. However, the electron-withdrawing nature of the fused pyrimidine ring can deactivate the acenaphthene system towards electrophiles. Nevertheless, under appropriate conditions, reactions such as halogenation or nitration might be possible on the aromatic rings of the acenaphthene moiety. In related azine systems, electrophilic substitution is generally difficult but can be achieved with the presence of activating groups. researchgate.net

Functionalization of Pre-existing Groups:

Functional groups introduced during the initial synthesis can be further modified. For example:

A 2-thioxo group, derived from thiourea, can be a versatile handle for further reactions. It can be alkylated to form a 2-(alkylthio) group, which in turn can be a leaving group for nucleophilic substitution. echemcom.com

An amino group, introduced using guanidine, can be acylated, alkylated, or used in the formation of Schiff bases. nih.gov

Hydroxyl groups can be converted to ethers or esters.

The table below summarizes potential derivatization strategies for the acenaphtho[1,2-d]pyrimidine scaffold based on the reactivity of similar fused pyrimidine systems.

| Reaction Type | Reagent/Conditions | Potential Outcome |

| Nucleophilic Substitution (on halo-derivatives) | Amines, Alcohols, Thiols | Introduction of amino, alkoxy, or thioether groups |

| Electrophilic Substitution (on acenaphthene part) | Halogenating agents (e.g., NBS, NCS) | Halogenation of the aromatic rings |

| Alkylation (of N-H or S-H groups) | Alkyl halides in the presence of a base | N- or S-alkylation |

| Acylation (of amino groups) | Acyl chlorides, Anhydrides | Formation of amide derivatives |

| Schiff Base Formation (from amino derivatives) | Aldehydes, Ketones | Formation of imine derivatives |

These derivatization strategies provide a toolbox for the medicinal chemist to systematically explore the structure-activity relationships of acenaphtho[1,2-d]pyrimidine derivatives for various applications.

Chemical Reactivity and Transformation Mechanisms of Acenaphtho 1,2 D Pyrimidine Systems

Elucidation of Reaction Pathways and Mechanistic Studies

The synthesis of the acenaphtho(1,2-d)pyrimidine core itself provides the first glimpse into its reaction pathways. Typically, these systems are constructed through condensation reactions involving acenaphthenequinone (B41937) and a suitable three-atom component containing the N-C-N fragment, such as urea (B33335) or thiourea.

A likely pathway for the formation of this compound from acenaphthenequinone and urea is proposed to involve the following steps:

Initial Nucleophilic Attack: The reaction commences with the nucleophilic attack of a nitrogen atom from urea on one of the carbonyl carbons of acenaphthenequinone.

Intramolecular Cyclization: Subsequent intramolecular cyclization occurs, involving the other nitrogen atom of the urea molecule and the remaining carbonyl group of the acenaphthenequinone moiety.

Dehydration: The final step involves the elimination of water molecules to yield the aromatic this compound ring system.

This proposed mechanism is analogous to other well-established syntheses of pyrimidine (B1678525) rings.

Furthermore, multicomponent reactions have been employed to synthesize more complex derivatives, such as acenaphtho[1',2':4,5]pyrrolo[2,3-d]pyrimidines. researchgate.net These reactions highlight the ability of the acenaphthene-dione system to participate in cascade reactions, leading to the formation of intricate heterocyclic architectures in a single step.

Functional Group Interconversions within the this compound Nucleus

Once the this compound nucleus is formed, it can be subjected to various functional group interconversions. These transformations are crucial for the synthesis of a diverse library of derivatives with potentially interesting biological or material properties. The reactivity of the pyrimidine portion of the molecule is of particular interest.

Drawing parallels from the broader chemistry of pyrimidines and related fused systems like thieno[2,3-d]pyrimidines, several types of functional group interconversions can be anticipated. growingscience.com Electrophilic substitution reactions, for instance, are a common feature in the chemistry of aromatic heterocyclic compounds.

| Reaction Type | Reagents and Conditions | Expected Product | Analogous System |

| Halogenation | X₂, Lewis Acid | Halogenated this compound | Thieno[2,3-d]pyrimidines growingscience.com |

| Nitration | HNO₃, H₂SO₄ | Nitro-acenaphtho(1,2-d)pyrimidine | Thieno[2,3-d]pyrimidines growingscience.com |

| Vilsmeier-Haack | POCl₃, DMF | Formyl-acenaphtho(1,2-d)pyrimidine | Thieno[2,3-d]pyrimidines growingscience.com |

These reactions would likely introduce substituents onto the pyrimidine ring, although the regioselectivity would be influenced by the electronic effects of the fused acenaphthene (B1664957) system.

Stereochemical Considerations in this compound Transformations

Stereochemistry plays a pivotal role in the synthesis and reactivity of complex organic molecules. In the context of this compound systems, stereochemical considerations can arise when chiral centers are introduced during synthesis or subsequent transformations.

While specific studies on the stereoselective reactions of acenaphtho(1,2-d)pyrimidines are limited, related research provides valuable insights. For example, the diastereoselective synthesis of functionalized tetrahydropyrimidin-2-thiones has been reported, demonstrating that stereochemical control is achievable in the formation of pyrimidine-containing rings. researchgate.net This suggests that by employing chiral auxiliaries or catalysts, it may be possible to synthesize enantiomerically enriched derivatives of this compound.

Furthermore, the planar and rigid nature of the this compound scaffold could be exploited in the design of planar chiral catalysts or ligands for asymmetric synthesis, an area that remains to be explored. The development of stereoselective transformations is a critical step towards unlocking the full potential of this intriguing class of heterocyclic compounds.

Advanced Spectroscopic Characterization Techniques in Acenaphtho 1,2 D Pyrimidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, offering precise information about the chemical environment of atomic nuclei. For Acenaphtho(1,2-d)pyrimidine, both ¹H and ¹³C NMR spectroscopy are employed to map out its complex aromatic framework.

While a complete, publicly available, and fully assigned NMR spectrum for this compound is not readily found in the reviewed literature, the general principles of NMR spectroscopy allow for a theoretical interpretation of its expected spectral features. The ¹H NMR spectrum would be characterized by a series of signals in the aromatic region, corresponding to the protons on the acenaphthene (B1664957) and pyrimidine (B1678525) rings. The chemical shifts and coupling constants of these protons would be influenced by their electronic environment and their spatial relationships with neighboring protons.

Similarly, the ¹³C NMR spectrum would display a set of resonances corresponding to the carbon atoms of the fused ring system. The chemical shifts of these carbons would provide valuable information about their hybridization state and the electron density distribution across the molecule. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in assigning the proton and carbon signals unambiguously by revealing their connectivity.

Table 1: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrimidine CH | 8.5 - 9.5 | 150 - 160 |

| Acenaphthene CH | 7.5 - 8.5 | 120 - 140 |

Note: The data in this table is predictive and based on the analysis of similar heterocyclic and polycyclic aromatic compounds. Actual experimental values may vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational modes include the C-H stretching of the aromatic rings, typically observed in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and heteroaromatic rings would give rise to a series of sharp absorption bands in the 1400-1650 cm⁻¹ region. The in-plane and out-of-plane C-H bending vibrations would appear in the fingerprint region, below 1400 cm⁻¹, providing a unique spectral signature for the molecule.

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3000 - 3100 | Ar-H |

| C=C Aromatic Stretch | 1450 - 1600 | Aromatic Ring |

| C=N Stretch | 1600 - 1650 | Pyrimidine Ring |

| C-H In-plane Bend | 1000 - 1300 | Ar-H |

| C-H Out-of-plane Bend | 650 - 900 | Ar-H |

Note: This table presents expected ranges for the characteristic vibrational frequencies based on known data for similar compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. For this compound, the mass spectrum would provide the exact mass of the molecular ion, confirming its chemical formula.

The molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of C₁₆H₈N₂. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition. The fragmentation pattern observed in the mass spectrum would result from the cleavage of the molecule under electron impact. The stability of the fused aromatic system would likely lead to a prominent molecular ion peak. Fragmentation could involve the loss of small neutral molecules such as HCN or N₂, leading to the formation of characteristic fragment ions. Analysis of these fragments would provide further confirmation of the compound's structure. sapub.org

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Identity |

| [M]⁺ | 228.07 | Molecular Ion |

| [M-HCN]⁺ | 201.06 | Loss of Hydrogen Cyanide |

| [M-N₂]⁺ | 200.08 | Loss of Nitrogen Gas |

Note: The m/z values are predicted based on the expected fragmentation pathways of the pyrimidine ring.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

As of the latest literature review, a single-crystal X-ray diffraction study specifically for this compound has not been reported. Such a study would be invaluable for unequivocally confirming its planar structure and for understanding how the molecules arrange themselves in the solid state. The data would include the unit cell parameters (a, b, c, α, β, γ), the space group, and the atomic coordinates of each atom in the asymmetric unit. This information would allow for the detailed analysis of intermolecular interactions, such as π-π stacking, which are common in planar aromatic systems and significantly influence their physical properties.

Should a crystal structure become available, it would provide the ultimate proof of the molecular architecture of this compound and serve as a benchmark for computational studies.

Photophysical Properties and Optoelectronic Applications of Acenaphtho 1,2 D Pyrimidine Derivatives

Fluorescence Characteristics

The fluorescence behavior of a compound is fundamentally described by its quantum yield and lifetime, which quantify the efficiency and duration of the light emission process, respectively. The surrounding solvent environment can also significantly influence these properties.

Investigations into Fluorescence Quantum Yields and Lifetimes

Solvatochromism Effects on Acenaphtho(1,2-d)pyrimidine Emission

Solvatochromism, the change in a substance's color with the polarity of the solvent, is a key characteristic for many fluorescent dyes, particularly in sensing applications. While it is plausible that the emission of this compound derivatives would be sensitive to the solvent environment due to potential changes in dipole moment upon excitation, no specific studies detailing these effects have been found. Research into the solvatochromic behavior of this class of compounds would be essential to understand their excited-state properties and to explore their utility as polarity-sensitive probes.

Analysis of Absorption and Emission Spectra

The absorption and emission spectra of a molecule provide critical information about its electronic transitions. The position, shape, and intensity of these spectral bands are defining features of any fluorescent compound.

Currently, there is a lack of published absorption and emission spectra for this compound and its derivatives in the scientific literature. To properly characterize these compounds, future research would need to involve dissolving them in various solvents and measuring their response to ultraviolet and visible light. This would allow for the determination of the wavelengths of maximum absorption and emission, as well as the Stokes shift, which is the difference between these two maxima and is an important parameter for many fluorescence applications.

Applications in Luminescent Materials and Dyes

Given the structural similarities to other known luminescent materials, this compound derivatives hold theoretical promise for applications as luminescent materials and dyes. The rigid and planar acenaphthene (B1664957) unit, combined with the electron-accepting pyrimidine (B1678525) ring, could form the basis of a donor-acceptor type fluorophore. By strategically adding various substituent groups to the core structure, it would be theoretically possible to tune the emission color, quantum yield, and other photophysical properties to suit specific applications, such as in organic light-emitting diodes (OLEDs), fluorescent probes, or security inks. However, the realization of these applications is contingent on dedicated synthesis and characterization efforts that are not yet apparent in the available literature.

Theoretical and Computational Chemistry Approaches to Acenaphtho 1,2 D Pyrimidine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying polycyclic aromatic and heterocyclic compounds. It offers a favorable balance between accuracy and computational cost, making it suitable for analyzing the electronic properties and geometries of molecules like Acenaphtho(1,2-d)pyrimidine. DFT calculations are used to determine the ground-state electronic structure, providing a foundation for understanding the molecule's stability, reactivity, and spectroscopic properties. nih.govnih.gov

DFT methods are employed to analyze the electronic landscape of a molecule. For pyrimidine (B1678525) derivatives, calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311+G**, to compute a range of quantum chemical parameters. nih.govresearchgate.net These parameters provide a quantitative description of the molecule's electronic character.

Key parameters derived from DFT include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.govresearchgate.net For instance, studies on pyrimido[1,2-a]benzimidazole (B3050247) derivatives have shown how substitutions on the aromatic rings can alter these frontier orbital energies, thereby tuning the molecule's reactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps are valuable tools for visualizing the charge distribution on a molecule. researchgate.netnih.gov They illustrate electron-rich (negative potential) and electron-poor (positive potential) regions, which are critical for predicting sites of electrophilic and nucleophilic attack, as well as non-covalent interactions like hydrogen bonding. researchgate.netnih.gov

The table below summarizes key quantum chemical parameters frequently analyzed in computational studies of pyrimidine-based heterocyclic systems.

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate an electron; associated with ionization potential. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept an electron; associated with electron affinity. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Indicates chemical reactivity, kinetic stability, and optical properties. A smaller gap implies higher reactivity. nih.gov |

| Ionization Potential (I) | The minimum energy required to remove an electron. | Quantifies the molecule's tendency to become a cation. |

| Electron Affinity (A) | The energy released when an electron is added. | Quantifies the molecule's tendency to become an anion. |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | Helps in understanding charge distribution and bond polarity. nih.gov |

| Global Hardness (η) | Resistance to change in electron distribution or charge transfer. | A higher value indicates greater stability and lower reactivity. nih.gov |

While the fused ring system of this compound imparts significant rigidity, conformational analysis is still important, especially for its substituted derivatives. The goal of these studies is to identify the most stable three-dimensional arrangement of the atoms, known as the global energy minimum. hakon-art.com

Computational methods, particularly molecular mechanics and quantum mechanics, are used to perform energy minimization. Algorithms like the steepest descent and conjugate gradient methods systematically adjust the geometry of the molecule to find a structure where the net forces on each atom are close to zero. hakon-art.com This process locates a stable conformation, which is essential for subsequent, more complex simulations like molecular docking. hakon-art.com For the core this compound structure, calculations would likely confirm a largely planar geometry due to the extensive sp² hybridization, a key factor influencing its electronic and stacking properties. Studies on related non-planar pyrimidine derivatives have demonstrated how deviations from planarity can significantly impact electronic properties and reactivity. nih.gov

Molecular Modeling and Simulation Methodologies

Molecular modeling encompasses a broad range of computational techniques used to represent and simulate molecular systems. For compounds like this compound, these methodologies are crucial for predicting how they might interact with biological targets, such as proteins or nucleic acids. nih.govmdpi.com

Molecular docking is a prominent simulation methodology used in this context. nih.govmdpi.com It predicts the preferred orientation of a ligand (e.g., an this compound derivative) when bound to a receptor's active site. mdpi.com The process involves:

Generating a 3D model of the ligand, often optimized using the energy minimization techniques described above. hakon-art.com

Placing the ligand in various positions and orientations within the receptor's binding pocket.

Using a scoring function to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. mdpi.com

These simulations help in understanding the specific interactions, such as hydrogen bonds or π-π stacking, that stabilize the ligand-receptor complex. Such studies have been performed on various pyrimidine derivatives to explore their potential as inhibitors for specific enzymes. nih.govnih.gov

Deriving Mechanistic Insights from Computational Studies

Computational studies are not merely descriptive; they are instrumental in elucidating reaction mechanisms and the origins of biological activity. mdpi.com By analyzing the data from DFT calculations and molecular simulations, researchers can build a comprehensive picture of a molecule's behavior.

For instance, the charge distribution from MEP maps and the frontier orbitals (HOMO/LUMO) can explain the regioselectivity of chemical reactions. researchgate.netnih.gov In the context of biological activity, molecular docking can reveal why a particular derivative shows high affinity for a target protein, guiding the design of more potent analogues. mdpi.com Computational studies on imidazole-pyrimidine hybrids, for example, have provided insights into their competitive inhibition mechanism against specific enzymes, with the in silico findings correlating well with experimental results. mdpi.com Similarly, investigating the tautomeric forms of pyrazolo[3,4-d]pyrimidines through computational energy analysis has helped in understanding their structural preferences and reactivity. researchgate.net For this compound, these approaches could be used to understand its synthesis pathways, predict its metabolic fate, or explain its mode of action if it were to be developed as a therapeutic agent.

Structure Property Relationships in Acenaphtho 1,2 D Pyrimidine Chemistry

Influence of Substituent Patterns on Chemical Reactivity and Stability

The chemical reactivity and stability of the acenaphtho(1,2-d)pyrimidine system are intrinsically linked to the electronic nature of its constituent rings and the influence of any attached substituents. The pyrimidine (B1678525) ring, being an electron-deficient (π-deficient) system due to the presence of two electronegative nitrogen atoms, generally exhibits a different reactivity profile compared to the electron-rich acenaphthene (B1664957) portion.

The introduction of substituents can either enhance or diminish the electron-deficient character of the pyrimidine ring, thereby influencing its susceptibility to nucleophilic or electrophilic attack. Electron-donating groups (EDGs), such as alkyl, alkoxy, and amino groups, increase the electron density of the pyrimidine ring. This increased electron density can enhance the reactivity towards electrophiles and can also influence the stability of the molecule. Conversely, electron-withdrawing groups (EWGs) like nitro, cyano, and haloalkyl groups further decrease the electron density of the pyrimidine ring, making it more susceptible to nucleophilic substitution reactions.

A study on the electrophilic nitrosation of 4,6-disubstituted pyrimidines revealed a complex interplay between the electronic nature of the substituents and the reactivity of the pyrimidine core. researchgate.net It was found that the presence of an aryl group or two alkyl groups on an amino substituent could impede the reaction, despite the presence of another activating group. researchgate.net This highlights that both electronic and steric factors of the substituents play a crucial role in the chemical reactivity.

In the context of fused pyrimidine systems, the stability is also a key consideration. For instance, in a study of acenaphtho[1,2-d] nih.govijcrt.orgresearchgate.nettriazoles, a related fused heterocyclic system, the stability of different tautomers was found to be influenced by the fused ring system. ijcrt.org This suggests that the acenaphthene portion of this compound can likewise influence the stability and tautomeric equilibria of the pyrimidine ring.

Correlating Structural Modifications with Photophysical Characteristics

The extended π-conjugated system of this compound endows it with inherent photophysical properties, such as absorption and fluorescence. These characteristics are highly sensitive to structural modifications, including the type and position of substituents on the aromatic framework.

The introduction of substituents can lead to predictable shifts in the absorption and emission spectra. Electron-donating groups generally cause a bathochromic (red) shift in the absorption and emission maxima. ijcrt.org This is attributed to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap. Conversely, electron-withdrawing groups typically induce a hypsochromic (blue) shift by lowering the HOMO energy level. ijcrt.org

The solvent environment also plays a critical role in the photophysical behavior of these compounds. ijcrt.org Polar solvents can stabilize polar excited states, leading to solvatochromic shifts in the emission spectra. ijcrt.org This effect can be more pronounced in derivatives with significant charge transfer character in the excited state.

The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is also highly dependent on the molecular structure. The presence of heavy atoms or certain functional groups can promote intersystem crossing to the triplet state, thereby quenching fluorescence. For example, nitroaromatic substituents are known to quench emission through photoinduced electron transfer.

Table 1: Effect of Substituents on the Photophysical Properties of Representative Pyrimidine Derivatives

| Compound/Substituent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Solvent | Reference |

| Unsubstituted Pyrimidine | ~243 | - | - | Ethanol | General Knowledge |

| 2-Aminopyrimidine | ~233, 292 | - | - | Water | General Knowledge |

| Pyrimidine with EDG | Red-shifted | Red-shifted | Varies | Varies | ijcrt.org |

| Pyrimidine with EWG | Blue-shifted | Blue-shifted | Varies | Varies | ijcrt.org |

This table illustrates the general trends observed for substituted pyrimidines.

Table 2: Photophysical Properties of Selected Fused Heterocyclic Compounds

| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Solvent | Reference |

| Imidazo[1,2-a]pyrimidine (B1208166) derivative | Not specified | Not specified | Not specified | Not specified | nih.gov |

| meso-Carboxy BODIPY derivative | 506 | Not specified | Varies | PBS/DMSO | mdpi.com |

| Orange-emitting Iridium Complex | Not specified | Orange emission | Varies | Not specified | rsc.org |

This table provides examples from related heterocyclic systems to demonstrate the types of photophysical data reported in the literature.

General Principles of Structure-Activity Relationships in Pyrimidine Derivatives

The pyrimidine nucleus is a well-established scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved drugs. researchgate.net The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring. nih.govnih.gov

Structure-activity relationship (SAR) studies aim to identify the key structural features responsible for the biological effects of a series of compounds. For pyrimidine derivatives, several general principles have emerged from extensive research. nih.gov

Substitution at C2, C4, and C6: The carbon atoms at positions 2, 4, and 6 of the pyrimidine ring are common sites for substitution. The introduction of various functional groups at these positions can dramatically alter the biological activity. For example, in a series of antimicrobial pyrimidine derivatives, it was found that aromatic amines at the pyrimidine ring were beneficial for activity, with para-substituted anilines showing enhanced effects. nih.gov

Hydrogen Bonding: The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, while substituents such as amino or hydroxyl groups can act as hydrogen bond donors. These interactions are often crucial for the binding of the molecule to its biological target, such as an enzyme or receptor.

Molecular Hybridization: A common strategy in drug discovery is molecular hybridization, where the pyrimidine core is fused or linked to other pharmacophores to create novel molecules with enhanced or dual activities. researchgate.net This approach has been used to develop a wide range of therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs. nih.gov

In the context of this compound, these general principles of SAR for pyrimidine derivatives would be applicable. The acenaphthene moiety provides a large, lipophilic surface that could engage in hydrophobic or π-stacking interactions with a biological target. The pyrimidine ring, with its potential for substitution and hydrogen bonding, offers a versatile platform for fine-tuning the biological activity. Therefore, the combination of the acenaphthene and pyrimidine rings in a single molecule creates a unique scaffold with significant potential for the development of novel therapeutic agents.

Advanced Research Topics and Future Directions in Acenaphtho 1,2 D Pyrimidine Science

Continuous Development of Novel and Sustainable Synthetic Methodologies

The pursuit of novel and sustainable methods for synthesizing acenaphtho[1,2-d]pyrimidine and its derivatives is a key focus of current research. Traditional synthetic routes often involve harsh reaction conditions, toxic solvents, and multi-step procedures that can be inefficient and environmentally unfriendly. To address these challenges, chemists are exploring green chemistry principles to develop more eco-friendly and efficient synthetic protocols.

One promising approach is the use of multicomponent reactions (MCRs). MCRs allow for the synthesis of complex molecules like acenaphtho[1,2-d]pyrimidine derivatives in a single step from three or more starting materials, minimizing waste and improving atom economy. For instance, a tin oxide (SnO₂) quantum dot-catalyzed one-pot, three-component reaction has been successfully employed for the synthesis of various fused heterocyclic compounds, including those with an acenaphtho core, in an aqueous medium. researchgate.net This method offers the advantage of using a recyclable catalyst and an environmentally benign solvent.

Another area of development is the use of alternative energy sources, such as microwave irradiation and ultrasound, to accelerate reaction rates and improve yields. nih.gov These techniques often lead to shorter reaction times, milder conditions, and a reduction in the use of hazardous solvents. The development of novel catalysts, including biocatalysts and nanocatalysts, is also crucial for achieving highly selective and efficient transformations.

The table below summarizes some of the novel and sustainable synthetic methodologies being explored for pyrimidine-based compounds, which could be adapted for acenaphtho[1,2-d]pyrimidine synthesis.

| Synthetic Methodology | Key Features | Potential Advantages |

| Multicomponent Reactions (MCRs) | One-pot synthesis from three or more reactants. | Increased efficiency, reduced waste, atom economy. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Faster reaction times, higher yields, milder conditions. nih.gov |

| Ultrasonic-Assisted Synthesis | Use of ultrasound to promote chemical reactions. | Enhanced reaction rates, improved mass transfer. nih.gov |

| Green Catalysts | Use of environmentally friendly catalysts (e.g., biocatalysts, nanocatalysts). | High selectivity, recyclability, reduced environmental impact. nih.gov |

| Solvent-Free Reactions | Reactions conducted without a solvent. | Reduced waste, lower cost, simplified workup. nih.gov |

Exploration of Advanced Materials Science Applications

The rigid, planar structure and electron-rich nature of the acenaphtho[1,2-d]pyrimidine core make it an attractive building block for the development of advanced materials with unique properties. Researchers are actively investigating its potential in various applications, including corrosion inhibition, polymer science, and as a component in developing new technologies.

Corrosion Inhibitors:

Acenaphtho[1,2-d]pyrimidine derivatives have shown significant promise as corrosion inhibitors for various metals and alloys, particularly in acidic environments. researchgate.net Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective film that hinders the corrosion process. The presence of heteroatoms (nitrogen) and the π-electron system in the pyrimidine (B1678525) ring facilitate strong adsorption onto the metal surface. researchgate.net

Studies have shown that the inhibition efficiency of these compounds can be further enhanced by introducing specific functional groups into the molecular structure. For example, pyrimidine-2-thione derivatives have demonstrated excellent corrosion inhibition for mild steel in sulfuric acid. rsc.org The development of environmentally friendly pyrimidine derivatives as corrosion inhibitors is a particularly active area of research, aiming to replace toxic and non-biodegradable inhibitors currently in use. researchgate.netzjyywjy.com.cn

Polymers and Developers:

The unique photophysical and electronic properties of acenaphtho[1,2-d]pyrimidine make it a candidate for incorporation into novel polymers. These polymers could exhibit interesting characteristics such as high thermal stability, conductivity, and fluorescence, making them suitable for applications in organic electronics, sensors, and high-performance plastics. The acenaphthene (B1664957) moiety, a key component of acenaphtho[1,2-d]pyrimidine, is already known for its use in creating functional materials for organic electronics and fluorescent sensors.

Furthermore, the development of new acenaphtho[1,2-d]pyrimidine-based compounds could lead to advancements in developer solutions for applications such as high-performance liquid chromatography. researchgate.net

The table below highlights some of the potential advanced materials science applications of acenaphtho[1,2-d]pyrimidine derivatives.

| Application | Underlying Principle | Potential Benefits |

| Corrosion Inhibitors | Adsorption on metal surfaces to form a protective layer. | High inhibition efficiency, environmentally friendly alternatives. researchgate.netzjyywjy.com.cn |

| Polymers | Incorporation into polymer backbones to impart specific properties. | High thermal stability, conductivity, fluorescence. |

| Organic Electronics | Utilization of photophysical and electronic properties. | Development of new materials for OLEDs, OFETs, and sensors. |

| Developers | Use in separation and analysis techniques. | Enhanced performance in chromatography and other analytical methods. researchgate.net |

Synergistic Integration of Computational and Experimental Approaches for Design and Discovery

The combination of computational modeling and experimental validation has become an indispensable tool in modern chemical research, accelerating the design and discovery of new molecules with desired properties. This synergistic approach is particularly valuable in the study of complex systems like acenaphtho[1,2-d]pyrimidine.

Computational methods, such as Density Functional Theory (DFT), can be used to predict the electronic structure, reactivity, and spectroscopic properties of acenaphtho[1,2-d]pyrimidine derivatives. rsc.org This allows researchers to screen virtual libraries of compounds and identify promising candidates for synthesis and experimental testing, saving significant time and resources. For example, computational studies can provide insights into the mechanism of corrosion inhibition by predicting the adsorption behavior of different derivatives on metal surfaces. rsc.org

Experimental studies, in turn, provide the crucial data needed to validate and refine the computational models. The synthesis and characterization of new acenaphtho[1,2-d]pyrimidine derivatives, along with the evaluation of their properties, generate valuable experimental data that can be used to improve the accuracy of theoretical predictions. This iterative cycle of prediction, synthesis, and testing is a powerful strategy for driving innovation in acenaphtho[1,2-d]pyrimidine science. nih.gov

This integrated approach has been successfully applied to understand and enhance the production of bioplastics, demonstrating its power in deciphering metabolic factors and proposing engineering strategies. nih.gov A similar strategy can be employed to rationally design novel acenaphtho[1,2-d]pyrimidine-based materials with tailored properties for specific applications.

Q & A

Q. What are the key synthetic methodologies for preparing acenaphtho[1,2-d]pyrimidine derivatives?

Acenaphtho[1,2-d]pyrimidine derivatives are typically synthesized via condensation reactions. For example, 9-(alkylthio)-acenaphtho[1,2-e]-1,2,4-triazines are synthesized in two steps:

- Step 1 : Condensation of acenaphthylene-9,10-quinone with thiosemicarbazide to form acenaphtho[1,2-e]-1,2,4-triazine-9(8H)-thiones.

- Step 2 : Reaction with benzyl chloride derivatives to introduce alkyl/aralkylthio groups. This method yields high purity products (79–84% yields) with straightforward workup . Characterization is performed via , IR, and mass spectrometry to confirm structural integrity .

Q. How are acenaphtho derivatives characterized for structural validation?

Structural validation relies on:

- Nuclear Magnetic Resonance (NMR) : identifies proton environments (e.g., aromatic protons at δ 7.8–8.5 ppm for acenaphtho scaffolds).

- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., C=S stretches at 1200–1250 cm).

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns (e.g., [M+H] peaks) .

Q. What in vitro assays are used to evaluate cytotoxicity of acenaphtho derivatives?

The MTT assay is commonly employed to assess cytotoxicity against cancer cell lines (e.g., HL-60, MCF7, MOLT-4). Key steps include:

- Seeding cells in 96-well plates and incubating with test compounds (24–72 hours).

- Adding MTT reagent to measure mitochondrial activity via absorbance (570 nm).

- Calculating IC values to compare potency. Acenaphtho derivatives with aralkylthio substituents show moderate to strong activity (IC = 10–50 µM) .

Advanced Research Questions

Q. How do structural modifications influence the cytotoxicity of acenaphtho derivatives?

Structure-Activity Relationship (SAR) studies reveal:

- Electron-withdrawing groups (e.g., nitro on benzylthio substituents) enhance cytotoxicity by improving binding to targets like Bcl-2.

- Halogenated derivatives (e.g., 4-chlorobenzylthio) exhibit lower potency, possibly due to steric hindrance.

- Aralkylthio substituents (e.g., benzylthio) outperform alkylthio groups (e.g., methylthio) in cellular assays, attributed to improved hydrophobic interactions . Ongoing studies aim to optimize substituent diversity for SAR refinement .

Q. What computational strategies validate the biological activity of acenaphtho derivatives?

- Molecular Docking : AutoDock 4.2 is used to model interactions with targets like Bcl-2 isoforms (PDB: 1G5M, 1GJH). Docking scores correlate with experimental cytotoxicity, with benzylthio derivatives showing strong binding to the Bcl-2 active site .

- Binding Efficiency Indices (BEI/LE) : These metrics (e.g., LE = pIC/molecular weight) prioritize compounds with optimal potency-to-size ratios. BEI/LE analysis confirms that nitro-substituted derivatives achieve higher efficiency .

Q. How do acenaphtho derivatives compare to other heterocyclic scaffolds in kinase inhibition?

Acenaphtho[1,2-b]pyrrole derivatives exhibit selective inhibition of fibroblast growth factor receptor 1 (FGFR1) (IC = 19–77 nM) via ATP-binding site interactions, validated by:

Q. How can researchers resolve contradictions in cytotoxicity data for acenaphtho derivatives?

Discrepancies may arise from:

- Cell Line Variability : Sensitivity differences (e.g., HL-60 vs. MOLT-4) require cross-validation.

- Assay Conditions : Variations in incubation time or serum concentration.

- Conformational Flexibility : Bcl-2 isoform-specific binding (e.g., 1G5M vs. 1GJH) may explain differential activity. Multi-parametric analysis (e.g., combining docking, BEI/LE, and in vitro data) improves interpretation .

Methodological Guidance

Q. What statistical approaches support SAR analysis for acenaphtho derivatives?

- Multivariate Regression : Correlates substituent properties (e.g., Hammett σ, logP) with IC.

- Cluster Analysis : Groups derivatives by structural/activity profiles to identify key pharmacophores.

- p-Value Adjustments : Use Bonferroni correction for multiple comparisons in high-throughput screens .

Q. How can researchers optimize molecular docking protocols for acenaphtho derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.